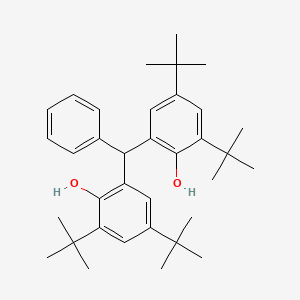
2,2'-(Phenylmethylene)bis(4,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is an organic compound with the molecular formula C25H36O2. It is a phenolic antioxidant widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenolic hydroxyl groups react with formaldehyde to form the methylene bridge .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like alkyl halides and Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Substitution: Various alkylated or arylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in developing antioxidant therapies for diseases related to oxidative stress.
Wirkmechanismus
The antioxidant activity of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade polymers and other materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): A structurally similar compound with comparable antioxidant activity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Another related compound used as an antioxidant.
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is unique due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to other similar compounds. Its methylene bridge and tert-butyl groups contribute to its effectiveness in preventing oxidative degradation .
Eigenschaften
CAS-Nummer |
64000-78-8 |
|---|---|
Molekularformel |
C35H48O2 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C35H48O2/c1-32(2,3)23-18-25(30(36)27(20-23)34(7,8)9)29(22-16-14-13-15-17-22)26-19-24(33(4,5)6)21-28(31(26)37)35(10,11)12/h13-21,29,36-37H,1-12H3 |
InChI-Schlüssel |
ROKOECFNTZMAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


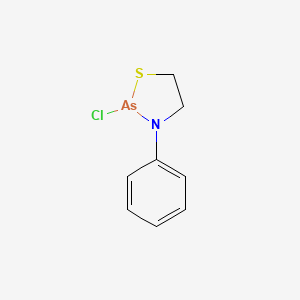
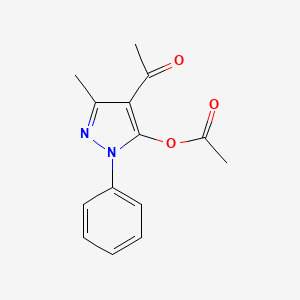
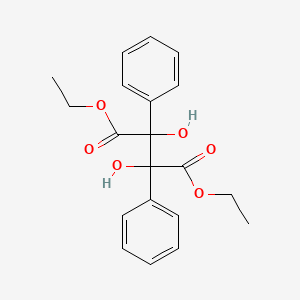
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
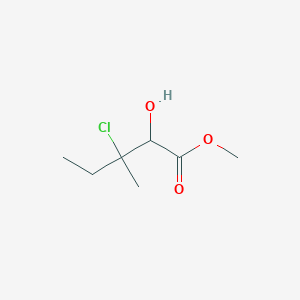
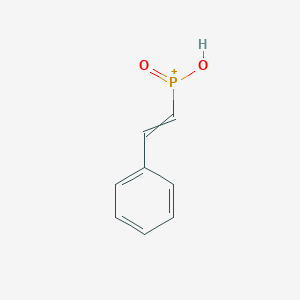
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
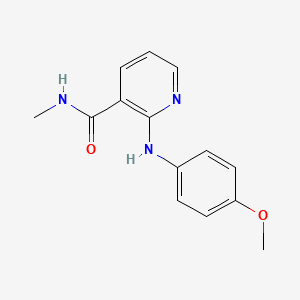
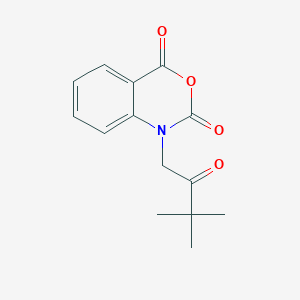
![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
